molecular formula C11H14F3N B12837266 (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine CAS No. 869318-95-6

(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine

Cat. No.: B12837266
CAS No.: 869318-95-6
M. Wt: 217.23 g/mol
InChI Key: BJCDMWISPSWROB-JTQLQIEISA-N
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Description

(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine is a chiral amine compound of significant interest in modern chemical and pharmaceutical research. The compound features a butan-1-amine chain linked to a phenyl ring substituted with a trifluoromethyl (-CF 3 ) group in the para position. The incorporation of the -CF 3 group is a strategic and powerful tactic in contemporary drug design, as it can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and membrane permeability, often leading to improved bioavailability and efficacy . Chiral amines like this one are valuable synthetic building blocks and are essential structural elements found in numerous natural products and active pharmaceutical ingredients (APIs) . The (S)-enantiomer provides a specific three-dimensional configuration that is crucial for selective interactions with biological targets, such as enzymes and receptors. This makes it particularly valuable for researchers investigating structure-activity relationships (SAR), developing asymmetric synthetic routes, and discovering new bioactive molecules. The compound is intended for research applications only, including use as a key intermediate in organic synthesis, a precursor in the development of novel trifluoromethylated chemical entities, and a chiral scaffold in medicinal chemistry programs. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

869318-95-6

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethyl)phenyl]butan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7,10H,2-3,15H2,1H3/t10-/m0/s1

InChI Key

BJCDMWISPSWROB-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)benzaldehyde and (S)-butan-1-amine.

    Reaction Conditions: The key steps may include reductive amination, where the aldehyde group is converted to an amine using a reducing agent like sodium cyanoborohydride in the presence of the amine.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The trifluoromethyl group in (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design. This compound has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting central nervous system disorders, cancer, and inflammation.

Case Study: Antitumor Activity
Research has shown that derivatives of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine exhibit significant antitumor properties. A study evaluated a series of amine derivatives and found that modifications at the trifluoromethyl position enhanced their efficacy against various cancer cell lines, indicating its potential as a lead compound in oncology .

1.2 Interaction with Biological Targets

(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine interacts with various enzymes and proteins, modulating metabolic pathways. The compound's ability to bind effectively to biological membranes allows it to influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Agrochemical Applications

The unique properties of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine make it suitable for applications in agrochemicals. Its lipophilicity enhances its ability to penetrate plant membranes, potentially leading to increased efficacy as a pesticide or herbicide.

Case Study: Pesticide Development
Studies indicate that compounds with trifluoromethyl groups can enhance the effectiveness of agrochemicals by improving their stability and reducing degradation in environmental conditions . This suggests that (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine could be developed into effective agricultural products.

Polymer Chemistry

In polymer chemistry, (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine can be utilized to modify polymer matrices, imparting specific functionalities such as improved thermal stability and mechanical properties.

Case Study: Polymer Modification
Research has demonstrated that incorporating (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine into polycarbonate formulations results in materials with enhanced impact resistance and thermal stability . This application is particularly relevant for high-performance materials used in various industrial sectors.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its structure allows for functionalization reactions that can yield new derivatives with enhanced biological activities or tailored properties for specific applications.

Synthetic Route Description
Alkylation ReactionsUsed to synthesize more complex amines by reacting with other amine substrates.
FunctionalizationThe trifluoromethyl group can be modified to enhance biological activity or selectivity.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Substituent Variation: Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃)

Compound : (S)-1-(4-(Trifluoromethoxy)phenyl)butan-1-amine (CAS: 1212888-71-5)

  • Structural Difference : The CF₃ group in the target compound is replaced by a trifluoromethoxy (OCF₃) group.
  • Electronic Effects : OCF₃ is more electron-withdrawing than CF₃ due to the inductive effect of oxygen, which may alter the compound’s acidity, solubility, and binding affinity in biological targets .

Table 1: Substituent Comparison

Compound Substituent Electronic Effect Key Safety Notes
Target Compound CF₃ Moderate EWG N/A
(S)-1-(4-(OCF₃)phenyl)butan-1-amine OCF₃ Strong EWG P201, P202, P210

Unsaturated vs. Saturated Amine Chains

Compound : 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine (CAS: 1159883-03-0)

  • Structural Difference : A double bond (C3–C4) replaces the single bond in the butan-1-amine chain.
  • Reactivity: The unsaturated analog undergoes hydroamination reactions to form diamines (e.g., 4-morpholino-1-(4-(trifluoromethyl)phenyl)butan-1-amine) under specific conditions (100°C, 48 h), yielding a 16:1 ratio of 1,4- vs. 1,3-diamine products .
  • Implications : The double bond enhances reactivity in synthetic pathways, making it a precursor for diamine derivatives, whereas the saturated target compound may exhibit greater conformational rigidity .

Table 2: Reactivity Comparison

Compound Chain Type Key Reaction Product Ratio (1,4:1,3)
1-(4-(CF₃)phenyl)but-3-en-1-amine Unsaturated Hydroamination with morpholine 16:1
Target Compound Saturated N/A N/A

Functional Group Additions: Morpholino Derivatives

Compound: 4-Morpholino-1-(4-(trifluoromethyl)phenyl)butan-1-amine

  • Structural Difference: A morpholino group (a secondary amine and ether) is introduced at the C4 position.
  • Applications: Such derivatives are explored in drug design for improved pharmacokinetics, leveraging the morpholino group’s polarity .

Table 3: Functional Group Impact

Compound Functional Groups Hydrogen Bonding Capacity Potential Use
Target Compound Primary amine Moderate (N–H donor) Base structure for APIs
4-Morpholino derivative Primary + secondary amine, ether High (N–H, O donors) Enhanced solubility

Crystallographic and Hydrogen-Bonding Behavior

  • Crystal Packing: The target compound’s primary amine group can form strong N–H···N or N–H···O hydrogen bonds, as seen in Etter’s graph set analysis. This contrasts with morpholino derivatives, where ether oxygen atoms may participate in weaker C–H···O interactions, altering crystal lattice stability .
  • Implications : Differences in hydrogen-bonding networks may influence melting points, solubility, and formulation strategies for pharmaceutical applications.

Biological Activity

(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine, a chiral amine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group attached to the phenyl ring significantly influences the compound's chemical properties, including lipophilicity and metabolic stability, making it a valuable candidate for drug design and development.

Chemical Structure and Properties

This compound is characterized by:

  • Chirality : The presence of a chiral center in the butanamine structure.
  • Trifluoromethyl Group : Enhances lipophilicity and may influence the binding affinity to biological targets.
  • Butyl Chain : Contributes to steric effects that can affect biological interactions.

Biological Activities

Research indicates that (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine exhibits various biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

In studies assessing the antimicrobial potential of compounds with trifluoromethyl groups, it was found that:

  • Compounds similar to (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial for enhancing activity against resistant strains .
Compound Activity Target Organisms
(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amineAntibacterialVarious bacterial strains
4-(Trifluoromethyl)benzylamineModerate activityGram-positive bacteria
2-Amino-3-(trifluoromethyl)benzoic acidLow activityLimited bacterial strains

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated:

  • Cytotoxic Effects : Against several cancer cell lines, including colon and breast cancer cells. The mechanism appears to involve apoptosis induction through modulation of key survival pathways .
Cell Line IC50 (µM) Mechanism of Action
Human Colon Adenocarcinoma (HT-29)15.2Apoptosis induction
Breast Cancer (MCF-7)12.8Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine is influenced by its structural components:

  • Position of Substituents : Variations in the position of the trifluoromethyl group on the phenyl ring have shown to significantly alter activity. For instance, moving the trifluoromethyl group from para to ortho positions enhanced antibacterial efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations affect biological activity:

Compound Name Structural Features Biological Activity
(S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amineTrifluoromethyl at para positionHigh antibacterial and anticancer activity
2-Amino-3-(trifluoromethyl)benzoic acidCarboxylic acid group presentLimited activity
N,N-Dimethyl-4-(trifluoromethyl)benzylamineDimethyl substitution increases steric hindranceReduced activity

Case Studies

Several case studies have illustrated the potential therapeutic applications of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine:

  • Antibacterial Efficacy Study : A study conducted on a series of trifluoromethylated compounds demonstrated that those with similar structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising role in treating bacterial infections .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound could induce apoptosis, showcasing its potential as an anticancer agent. The mechanism involved modulation of signaling pathways related to cell survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine, and how can purity be maximized?

  • Methodology :

  • Use chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands with transition metals) to favor the (S)-enantiomer.
  • Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) to achieve >99% enantiomeric excess (ee).
  • Monitor reaction progress with chiral HPLC or polarimetry .
    • Key Considerations :
  • The trifluoromethyl group introduces steric and electronic effects that may require tailored reaction conditions (e.g., low temperatures to suppress racemization).

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • NMR : 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity; 1H^{1}\text{H} NMR for stereochemical assignment.
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns.
    • Data Interpretation :
  • Compare experimental NMR shifts with DFT-calculated values to validate electronic environments .

Q. What safety protocols are critical when handling (S)-1-(4-(Trifluoromethyl)phenyl)butan-1-amine?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact; work in a fume hood to avoid inhalation .
  • Store in airtight containers under inert gas (e.g., argon) to prevent degradation.
    • Emergency Response :
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction intermediates of this compound influence its reactivity in nucleophilic substitution reactions?

  • Experimental Design :

  • Use stopped-flow NMR or time-resolved IR spectroscopy to capture transient intermediates.
  • Probe electronic effects via Hammett plots by varying substituents on the phenyl ring .
    • Contradictions :
  • The trifluoromethyl group’s electron-withdrawing nature may stabilize intermediates but slow reaction kinetics. Adjust solvent polarity (e.g., DMSO vs. THF) to modulate reactivity .

Q. What crystallographic tools can resolve hydrogen-bonding patterns in its solid-state structure?

  • Tools :

  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
  • Graph set analysis : Classify hydrogen bonds (e.g., R22(8)\text{R}_2^2(8) motifs) using Etter’s rules to predict packing motifs .
    • Case Study :
  • Compare hydrogen-bonding motifs in racemic vs. enantiopure crystals to assess chiral discrimination effects .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Approach :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., monoamine oxidases).
  • MD simulations (e.g., GROMACS) to study binding stability and ligand-protein dynamics .
    • Validation :
  • Cross-validate docking results with experimental IC50_{50} values from enzyme inhibition assays.

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to troubleshoot?

  • Root Causes :

  • Polymorphism (e.g., different crystal forms) or residual solvents altering thermal properties.
  • Impurities from incomplete purification (e.g., residual starting materials).
    • Resolution :
  • Re-crystallize under controlled conditions (e.g., slow cooling in ethanol/water).
  • Compare DSC thermograms and PXRD patterns with literature .

Methodological Best Practices

  • Synthesis : Prioritize asymmetric catalytic routes over resolution for scalability .
  • Characterization : Combine X-ray crystallography with computational modeling for unambiguous stereochemical assignment .
  • Safety : Regularly review GHS hazard codes and update lab protocols .

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